N-(2-(furan-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide
Description
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Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-13(2)21-16-5-3-14(4-6-16)11-17(19)18-9-7-15-8-10-20-12-15/h3-6,8,10,12-13H,7,9,11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXYWFGQYNYUPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide, with the molecular formula and a molecular weight of 303.42 g/mol, is a compound of significant interest in biological research due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : N-[2-(furan-3-yl)ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
- Molecular Weight : 303.42 g/mol
- Purity : Typically ≥ 95% .
Research indicates that compounds with furan and thioether moieties exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The biological activity of this compound can be attributed to its structural features which facilitate interactions with biological targets.
- Tyrosinase Inhibition : Similar furan derivatives have shown potent inhibitory effects on tyrosinase, an enzyme critical in melanin synthesis. For instance, certain furan-chalcone derivatives demonstrated IC50 values as low as 0.0433 µM against tyrosinase . Although specific data for this compound is not detailed in available literature, its structural similarity suggests potential for similar activity.
- Antioxidant Activity : Compounds containing furan rings are known for their antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.
2. Anti-inflammatory Effects
Research has suggested that compounds with similar structures can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests that this compound may also possess such properties, warranting further investigation.
Biological Activity Summary Table
Q & A
Q. What are the recommended synthetic routes for N-(2-(furan-3-yl)ethyl)-2-(4-(isopropylthio)phenyl)acetamide, and how can reaction yields be optimized?
Answer:
- Key Steps :
- Amide Bond Formation : Use coupling agents like EDCl/HOBt or DCC for the reaction between 2-(4-(isopropylthio)phenyl)acetic acid and 2-(furan-3-yl)ethylamine.
- Thioether Functionalization : Introduce the isopropylthio group via nucleophilic substitution using isopropyl thiol and a halogenated precursor (e.g., 4-bromophenyl derivatives) under basic conditions .
- Optimization :
- Apply Design of Experiments (DoE) to screen variables (e.g., solvent polarity, temperature, catalyst loading). For example, a factorial design can identify critical parameters affecting yield .
- Monitor intermediates via TLC or HPLC to ensure reaction completion.
Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?
Answer:
- Primary Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm furan ring protons (δ 6.3–7.4 ppm), isopropylthio group (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.5 ppm for SCH(CH₃)₂), and acetamide carbonyl (δ ~170 ppm) .
2. X-ray Crystallography : Resolve stereochemical ambiguities and validate bond angles/lengths, particularly for the thioether and furan moieties .
3. Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns for sulfur-containing groups .
Q. What solvent systems are suitable for solubility studies, and how can researchers address poor solubility in biological assays?
Answer:
- Initial Screening : Test polar aprotic solvents (DMSO, DMF) for stock solutions. For aqueous buffers, use co-solvents like ethanol (<5% v/v) or cyclodextrin-based formulations .
- Advanced Strategies :
- Salt Formation : Explore hydrochloride or sodium salts to improve hydrophilicity.
- Nanoformulation : Use liposomes or polymeric nanoparticles for in vivo studies .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action, particularly its interaction with biological targets?
Answer:
- Docking Studies : Use software like AutoDock Vina to model binding to putative targets (e.g., enzymes with sulfur-binding pockets). Focus on the isopropylthio group’s hydrophobic interactions .
- MD Simulations : Simulate stability of ligand-protein complexes in explicit solvent (e.g., GROMACS) over 100+ ns to assess conformational dynamics .
- QSAR Analysis : Corrogate substituent effects (e.g., furan vs. thiophene analogs) on bioactivity using descriptors like logP and polar surface area .
Q. What experimental approaches can resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
Answer:
- Assay Validation :
- Dose-Response Reproducibility : Repeat assays in triplicate with internal controls (e.g., reference inhibitors).
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific binding .
- Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and account for batch effects .
Q. How can researchers mitigate challenges in purifying this compound, especially during scale-up?
Answer:
- Chromatography : Use reverse-phase HPLC with C18 columns (ACN/water gradient) for small-scale purification. For scale-up, switch to flash chromatography .
- Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) and additives (e.g., seed crystals) to enhance crystal yield .
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor purity during continuous manufacturing .
Q. What strategies are recommended for studying metabolic stability and degradation pathways?
Answer:
- In Vitro Models :
- Liver Microsomes : Incubate with human/rat microsomes and NADPH to identify phase I metabolites (e.g., oxidation of furan or thioether groups) .
- CYP450 Inhibition Assays : Test isoform-specific inhibition using fluorogenic substrates .
- Analytical Workflow :
Q. How should researchers design stability studies to evaluate storage conditions and shelf life?
Answer:
- ICH Guidelines :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products .
- Long-Term Stability : Store aliquots at -20°C (lyophilized) and 4°C (solution) with periodic HPLC analysis (0, 3, 6, 12 months) .
- Data Analysis : Use Arrhenius kinetics to extrapolate shelf life from accelerated stability data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
